molecular formula C16H36BF4N B1199356 Tetrabutylammonium tetrafluoroborate CAS No. 429-42-5

Tetrabutylammonium tetrafluoroborate

Cat. No. B1199356
CAS RN: 429-42-5
M. Wt: 329.3 g/mol
InChI Key: NNZZSJSQYOFZAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tetrabutylammonium tetrafluoroborate can be synthesized through several methods, including the reaction of tetrabutylammonium salts with boron trifluoride. An efficient synthesis involves the interaction of 1,10-phenanthroline with tetrabutylammonium tetrafluoroborate, leading to the formation of novel compounds characterized by various spectroscopic techniques (Atanassova & Dimitrov, 2003).

Molecular Structure Analysis

The molecular structure of tetrabutylammonium tetrafluoroborate has been elucidated through spectroscopic methods such as UV, IR, Raman spectroscopy, and NMR. These analyses confirm the presence of the tetrafluoroborate anion and the tetrabutylammonium cation, showcasing the compound's unique electronic and structural properties.

Chemical Reactions and Properties

Tetrabutylammonium tetrafluoroborate participates in various chemical reactions, including bromodeboronation and catalysis of addition reactions. It serves as a unique reagent for bromodeboronation of organotrifluoroborates, offering mild and metal-free reaction conditions that tolerate a wide range of functional groups (Yao et al., 2010). Furthermore, it is an efficient catalyst for the addition of trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones, demonstrating its versatility in organic synthesis (Chintareddy et al., 2011).

Scientific Research Applications

  • Gas Chromatography

    Tetrabutylammonium tetrafluoroborate is used as a stationary phase for gas chromatography due to its liquid range from 162 to 285°C, showing strong, selective dipole interactions and high column efficiencies (Dhanesar, Coddens, & Poole, 1985).

  • Organic Synthesis

    It is involved in the synthesis of organic compounds, such as in the direct preparation of tetrabutylammonium trifluoroborates from boronic acids, offering a highly efficient method for aromatic and aliphatic boronic acids (Prakash, Pertusati, & Olah, 2011).

  • Chemical Reactions

    This compound is used in chemoselective bromodeboronation reactions, showing high regio- and chemoselectivity and being part of efficient synthetic routes to (Z)-dibromoalkenes (Yao, Reddy, Yong, Walfish, Blevins, & Kabalka, 2010).

  • Conductivity Studies

    The conductivity of tetrabutylammonium tetrafluoroborate in liquid and supercritical hydrofluorocarbons has been studied, contributing to the understanding of ionic equilibria and solvation in these media (Abbott & Eardley, 2000).

  • Polymerization Processes

    It is used in the bulk polymerization of vinyl chloride, influencing particle stability and size, as well as increasing the porosity of the resin in suspension polymerization (Törnell & Uustalu, 1986).

  • Agricultural Research

    This compound demonstrates herbicidal properties on various weed species, with its soil application showing significant growth inhibition (Biczak, Pawłowska, Płatkowski, Stręk, & Telesiński, 2017).

  • Ionic Liquid Synthesis

    It is used in the one-pot synthesis of ionic liquids, showcasing versatility and efficiency in this process (Mena & Guirado, 2020).

Safety And Hazards

TBATFB is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

While there are no direct applications of TBATFB in the medical field, it plays an important role in chemical research and industrial production . It is widely used in the field of organic synthesis, such as fluorination reaction, olefin addition, and cyclization reaction . In addition, it can also be used in electrochemical deposition and electroplating, and plays an important role in some electronic devices .

properties

IUPAC Name

tetrabutylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H36N.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZZSJSQYOFZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7059983
Record name 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-)
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Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name Tetrabutylammonium tetrafluoroborate
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Product Name

Tetrabutylammonium tetrafluoroborate

CAS RN

429-42-5
Record name Tetrabutylammonium tetrafluoroborate
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Record name Tetrabutylammonium tetrafluoroborate
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Record name 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,630
Citations
AJ Fry, J Touster - The Journal of Organic Chemistry, 1986 - ACS Publications
… For this reason, our attention was recently attracted by the report of a novel liquid “hydrocarbon electrolyte” solvent systemcomposed of tetrabutylammonium tetrafluoroborate and …
Number of citations: 15 pubs.acs.org
K Krishnamoorthy, AV Ambade, M Kanungo… - Journal of Materials …, 2001 - pubs.rsc.org
… For optoelectrochemical studies, monomer 1 was electropolymerized on indium tin oxide (ITO) coated glass slides from a 30 mM solution of the monomer in 0.1 M …
Number of citations: 166 pubs.rsc.org
VV Voinova, IN Klyukin, AS Novikov… - Russian Journal of …, 2021 - Springer
… The studied closo-borates were dissolved in a background electrolyte, which was a 0.1 M solution of tetrabutylammonium tetrafluoroborate (NBu 4 BF 4 ) in acetonitrile (MeCN), …
Number of citations: 12 link.springer.com
MS Atanassova, GD Dimitrov - Spectrochimica Acta Part A: Molecular and …, 2003 - Elsevier
On interacting 1,10-phenanthroline (phen) with tetrabutylammonium tetrafluoroborate (Bu 4 N·BF 4 ) two novel compounds have been obtained. These are the 1:1 adduct (phen)·(Bu 4 N…
Number of citations: 27 www.sciencedirect.com
T Fahmy - Journal of Polymer Materials, 2003 - ksascholar.dri.sa
Different polymeric composite samples from Poly (acrylonitrile-butadiene-styrene)(ABS) Terpolymer and Tetrabutylammonium Tetrafluoroborate were prepared and their dielectric …
Number of citations: 14 ksascholar.dri.sa
I Banik, MN Roy - Journal of Chemical & Engineering Data, 2013 - ACS Publications
… From conductometric studies of tetrabutylammonium tetrafluoroborate [Bu 4 NBF 4 ] and tetrabutylammonium perchlorate [Bu 4 NClO 4 ] in nitromethane (NM), N-methyl formamide (NMF…
Number of citations: 4 pubs.acs.org
AJ Fry - Journal of Electroanalytical Chemistry, 2003 - Elsevier
… of dinitro compound 3 in the so-called ‘hydrocarbon electrolyte’ (toluene) 3 –TBATFB, a homogeneous conductive medium consisting of tetrabutylammonium tetrafluoroborate and …
Number of citations: 124 www.sciencedirect.com
S Mena, G Guirado - Journal of Molecular Liquids, 2020 - Elsevier
… The aim of this work is to design a cleaner strategy for obtaining TBA TFSI by mixing an organic TFSI ionic liquid and a tetrabutylammonium tetrafluoroborate salt (TBA BF 4 ) in …
Number of citations: 1 www.sciencedirect.com
MM Elmahdy, MT Ahmed, KA Aldhafeeri, MA Azzam… - 2022 - researchsquare.com
… to prepare films of poly (vinyl chloride-co-vinyl acetate-co-2-hydroxypropyl acrylate)(PVVH) copolymer doped with different concentrations of tetrabutylammonium tetrafluoroborate ([TBA]…
Number of citations: 4 www.researchsquare.com
R Ichikawa, H Nakano - Journal of Photopolymer Science and …, 2013 - jstage.jst.go.jp
… We have previously reported that the mixed amorphous film of 4-[bis (9, 9-dimethylfluoren-2-yl) amino] azobenzene (BFlAB) and tetrabutylammonium tetrafluoroborate (TBABF4) …
Number of citations: 1 www.jstage.jst.go.jp

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